molecular formula C10H19N3 B13290850 1-Ethyl-N-(pentan-2-yl)-1H-pyrazol-4-amine

1-Ethyl-N-(pentan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B13290850
M. Wt: 181.28 g/mol
InChI Key: ZWKZCAFNKSEZAB-UHFFFAOYSA-N
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Description

Significance of the Pyrazole (B372694) Scaffold in Contemporary Medicinal Chemistry and Drug Discovery

The pyrazole ring is a privileged scaffold in drug discovery, a status earned due to its versatile chemical properties and its presence in numerous biologically active compounds. This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, can engage in various non-covalent interactions, such as hydrogen bonding, which is crucial for binding to biological targets like enzymes and receptors. The synthetic accessibility of pyrazoles allows for extensive structural modifications, enabling chemists to fine-tune the pharmacological profiles of drug candidates.

The significance of this scaffold is underscored by its incorporation into several FDA-approved drugs across a spectrum of therapeutic areas. Notable examples include the anti-inflammatory drug Celecoxib, the anticoagulant Apixaban, and Sildenafil for erectile dysfunction. Pyrazole-containing molecules have demonstrated a broad range of biological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and antiviral properties. nih.govnih.gov This wide applicability has cemented the pyrazole core as a fundamental building block in the design of novel therapeutics. cymitquimica.com

Overview of N-Substituted Pyrazolamines: Structural Diversity and Research Relevance

Aminopyrazoles (APs) are derivatives where an amino group is attached to the pyrazole ring. The position of this amino group (e.g., at C3, C4, or C5) and the nature of the substituents on both the ring's nitrogen atoms (N-substitution) and the exocyclic amino group create vast structural diversity. nih.gov This diversity is central to their research relevance, as different substitution patterns lead to varied pharmacological activities.

N-substituted pyrazolamines are a key area of investigation. Substitution at the N1 position of the pyrazole ring, for instance, can significantly influence a compound's properties. While some studies have shown that an unsubstituted N1 nitrogen is crucial for certain cytotoxic activities, strategic substitution at this position with groups like alkyl or aryl moieties can lead to compounds with potent anti-inflammatory or kinase inhibitory activity. nih.gov

Furthermore, substitution on the exocyclic amino group provides another layer of structural variation. This is exemplified in the development of 4-amino-(1H)-pyrazole derivatives as potent Janus kinase (JAK) inhibitors for cancer treatment. nih.govacs.org In these compounds, the core 4-aminopyrazole is appended with complex heterocyclic systems on the amino group, demonstrating how N-substitution is a critical strategy for modulating target specificity and potency. The ability to modify these compounds at multiple points allows for the creation of large chemical libraries for screening and the optimization of lead compounds in drug discovery programs.

Research Trajectory of 1-Ethyl-N-(pentan-2-yl)-1H-pyrazol-4-amine within the Pyrazolamine Class

A thorough review of scientific literature and chemical databases indicates that there is no specific, documented research trajectory for the compound this compound. It does not appear as a lead compound or a key molecule in published studies focusing on specific therapeutic targets. Chemical suppliers list the compound, sometimes as a discontinued (B1498344) product, suggesting its primary role may be as a building block or an intermediate in the synthesis of more complex molecules for larger chemical libraries rather than an object of standalone research. cymitquimica.com

The basic chemical properties of the compound are summarized below.

PropertyValue
Molecular FormulaC10H19N3
Molecular Weight181.28 g/mol

Structurally, the compound is a 4-aminopyrazole, a class known for its biological potential, particularly as kinase inhibitors. nih.gov It features two key N-substitutions that define its character:

N1-Ethyl Group: An ethyl group is attached to the N1 position of the pyrazole ring. N1-alkylation is a common synthetic step used to modulate the physicochemical properties of pyrazole-based compounds.

N-(pentan-2-yl) Group: The exocyclic amino group at the C4 position is substituted with a pentan-2-yl group. Modification of this exocyclic amine is a critical strategy for altering biological activity.

While this specific combination of an ethyl group at N1 and a pentan-2-yl group on the 4-amino moiety is not prominently studied, its structure fits the general template of N-substituted pyrazolamines explored for various medicinal chemistry applications. Its existence is likely tied to broader diversity-oriented synthesis efforts aimed at exploring the chemical space around the privileged pyrazole scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

1-ethyl-N-pentan-2-ylpyrazol-4-amine

InChI

InChI=1S/C10H19N3/c1-4-6-9(3)12-10-7-11-13(5-2)8-10/h7-9,12H,4-6H2,1-3H3

InChI Key

ZWKZCAFNKSEZAB-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC1=CN(N=C1)CC

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Ethyl N Pentan 2 Yl 1h Pyrazol 4 Amine and Its Derivatives

Strategic Approaches for Pyrazole (B372694) Ring Construction

The formation of the pyrazole ring is the foundational step in the synthesis of 1-Ethyl-N-(pentan-2-yl)-1H-pyrazol-4-amine. Key strategies involve the condensation of bifunctional precursors, multicomponent reactions for rapid assembly, and modern catalytic methods that offer unique pathways to the pyrazole core.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives and Carbonyl Compounds

The most traditional and widely used method for pyrazole synthesis is the cyclocondensation reaction, often referred to as the Knorr pyrazole synthesis. This method involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. chim.it For the synthesis of a 4-aminopyrazole core, a common precursor is a β-ketonitrile. The reaction proceeds through an initial condensation to form a hydrazone, followed by an intramolecular cyclization onto the nitrile group, which, after tautomerization, yields the 5-aminopyrazole. nih.gov To obtain a 4-aminopyrazole, precursors such as 2-formyl-3-oxopropanenitrile or related synthons can be employed.

The reaction of ethylhydrazine (B1196685) with a suitable 1,3-dielectrophile is a direct approach to the 1-ethyl-1H-pyrazole skeleton. The general pathway involves the nucleophilic attack of the hydrazine on the carbonyl groups, leading to a dihydropyrazole intermediate which then aromatizes. semanticscholar.org

Key Precursor Classes for Pyrazole Synthesis:

1,3-Diketones: React with hydrazines to form pyrazoles, though regioselectivity can be an issue with unsymmetrical diketones. beilstein-journals.org

α,β-Unsaturated Carbonyl Compounds: Condensation with hydrazines typically yields pyrazolines, which require a subsequent oxidation step to form the aromatic pyrazole ring. semanticscholar.org

β-Ketonitriles: A versatile class of precursors that react with hydrazines to yield aminopyrazoles, a key intermediate for many functionalized derivatives. chim.itnih.gov

Multicomponent Reaction (MCR) Strategies for Pyrazolamine Synthesis

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like pyrazolamines in a single step, adhering to the principles of atom economy and green chemistry. tandfonline.compreprints.org These reactions combine three or more starting materials in a one-pot process to construct the target molecule.

For the synthesis of aminopyrazoles, a common MCR involves the condensation of an aldehyde, malononitrile, and a hydrazine derivative. rsc.orgtandfonline.com This approach allows for the rapid generation of a diverse library of substituted aminopyrazoles by varying the components. For instance, the reaction of an aldehyde, malononitrile, and ethylhydrazine could theoretically provide a pathway to a 1-ethyl-5-amino-1H-pyrazole derivative. rsc.org Modifications of this strategy, for example using β-ketoesters in a four-component reaction, can lead to highly functionalized pyrazole systems. beilstein-journals.org The use of catalysts, such as iodine or Lewis acids, can further enhance the efficiency and scope of these reactions. tandfonline.com

MCR Type Components Product Type Advantages
Three-componentAldehyde, Malononitrile, Hydrazine5-Aminopyrazole-4-carbonitrileHigh atom economy, operational simplicity, rapid access to diversity. rsc.org
Four-componentAldehyde, Malononitrile, β-Ketoester, HydrazineDihydropyrano[2,3-c]pyrazolesConstruction of fused heterocyclic systems in one pot. rsc.org
Three-componentEnaminone, Hydrazine, DMSO (C1 source)4-Substituted PyrazoleUtilizes DMSO as both solvent and reactant. nih.gov

Transition-Metal Catalyzed Routes for Pyrazole Moiety Formation

Transition-metal catalysis has emerged as a sophisticated tool for the synthesis and functionalization of heterocyclic compounds, including pyrazoles. These methods provide alternative routes that often proceed under mild conditions with high selectivity.

Palladium, copper, rhodium, and iron catalysts have been employed in various pyrazole syntheses. nih.gov One notable approach is the [3+2] cycloaddition of nitrile imines (often generated in situ from hydrazonoyl halides) with alkynes. Transition metals can catalyze these cycloadditions, influencing both the reaction rate and regioselectivity. Another powerful strategy is the direct C-H functionalization of pre-existing pyrazole rings, which allows for the late-stage introduction of substituents without the need for pre-functionalized starting materials. For instance, palladium-catalyzed C-H arylation or alkenylation at the C4 or C5 position of the pyrazole ring is well-established. nih.gov While often used for functionalization rather than initial ring construction, some cascade reactions catalyzed by metals like rhodium can build the pyrazole ring and add further complexity in a single operation. nih.gov

Regioselective Synthesis Techniques for Substituted Pyrazoles

A significant challenge in the synthesis of N-substituted pyrazoles from unsymmetrical 1,3-dicarbonyl precursors and substituted hydrazines is the potential formation of two regioisomers. For the synthesis of a 1-ethyl-pyrazole, using ethylhydrazine can lead to the ethyl group being on either of the two nitrogen atoms. Controlling the regioselectivity is therefore paramount for an efficient synthesis.

Several factors influence the regioselectivity of the cyclocondensation reaction:

Steric Hindrance: Bulky substituents on either the hydrazine or the dicarbonyl compound can direct the cyclization to favor the less sterically hindered isomer.

Electronic Effects: The electronic nature of the substituents can influence the relative reactivity of the two carbonyl groups, guiding the initial nucleophilic attack of the hydrazine.

Reaction Conditions: The choice of solvent, temperature, and catalyst (acidic or basic) can have a profound impact on the isomeric ratio of the products. For example, studies have shown that aprotic solvents with strong dipole moments can significantly improve regioselectivity compared to traditional protic solvents like ethanol. rsc.org

Recent advances have focused on developing highly regioselective methods. Stepwise procedures, where a hydrazone is first isolated and then cyclized under controlled conditions, can provide better control. nih.gov Furthermore, specific catalyst systems, including magnesium-based Lewis acids, have been developed to direct the alkylation to a specific nitrogen atom in pre-formed pyrazoles, offering another powerful tool for regiocontrol. thieme-connect.com

N-Alkylation and Amine Functionalization of Pyrazolamine Intermediates

Once the pyrazole core, preferably a 4-aminopyrazole intermediate, is constructed, the final steps involve introducing the ethyl group onto the ring nitrogen and the pentan-2-yl group onto the exocyclic 4-amino group.

Introduction of Alkyl and Substituted Alkyl Groups to Pyrazole Nitrogens

The N-alkylation of a pyrazole ring is a critical step for installing the ethyl group at the N1 position. This can be achieved either by starting with ethylhydrazine during the ring formation step, where regioselectivity is a key concern, or by alkylating a pre-formed NH-pyrazole intermediate.

Alkylation of an existing pyrazole, such as a 4-nitropyrazole or a protected 4-aminopyrazole, is a common strategy. researchgate.net This reaction typically involves deprotonating the pyrazole nitrogen with a base, followed by reaction with an alkylating agent like ethyl iodide or ethyl bromide. However, for unsymmetrical pyrazoles, this can again lead to a mixture of N1 and N2 alkylated products.

To address this, various regioselective alkylation methods have been developed:

Catalyst-Controlled Alkylation: Recent breakthroughs include the use of engineered enzymes that can perform N-alkylation with exceptional regioselectivity (>99%). nih.gov

Acid-Catalyzed Alkylation: Methods using trichloroacetimidates as electrophiles under Brønsted acid catalysis provide an alternative to traditional base-mediated methods, with regioselectivity often controlled by steric factors. semanticscholar.orgmdpi.com

Directed Michael Addition: A catalyst-free Michael addition of pyrazoles to activated alkenes has been shown to provide excellent N1 regioselectivity. researchgate.net

The functionalization of the 4-amino group to introduce the pentan-2-yl moiety can be accomplished through several standard organic transformations. A highly effective method is reductive amination . wikipedia.org This involves reacting the 1-ethyl-1H-pyrazol-4-amine intermediate with pentan-2-one in the presence of a reducing agent. ineosopen.org The reaction first forms an intermediate imine, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride, which are mild enough to selectively reduce the imine in the presence of the ketone. wikipedia.org

Alkylation Method Reagents Key Features Reference
Base-Mediated AlkylationPyrazole, Base (e.g., K₂CO₃, NaH), Alkyl HalideTraditional method; can have regioselectivity issues. researchgate.net
Mitsunobu ReactionPyrazole, Alcohol, PPh₃, DEAD/DIADMild conditions; useful for primary and secondary alcohols. researchgate.net
Acid-Catalyzed (Imidate)Pyrazole, Trichloroacetimidate, Brønsted Acid (e.g., CSA)Avoids strong bases; sterically controlled regioselectivity. semanticscholar.orgmdpi.com
Enzymatic AlkylationPyrazole, Haloalkane, Engineered EnzymeExceptional regioselectivity (>99%); green chemistry approach. nih.gov

Derivatization at the Amino Moiety of this compound Analogs

The amino group at the C4 position of the pyrazole ring is a key site for introducing molecular diversity. Its nucleophilic nature allows for a variety of chemical transformations, enabling the synthesis of a wide array of derivatives with potentially modulated biological activities. Common derivatization strategies include the formation of ureas, thioureas, and amides.

Urea (B33335) and Thiourea (B124793) Derivatives: The reaction of 4-aminopyrazoles with isocyanates or isothiocyanates is a well-established method for producing pyrazolyl-urea and -thiourea derivatives. nih.govnih.gov These reactions are typically carried out under mild conditions and result in high yields. nih.gov Such derivatives have been investigated for a range of biological activities. nih.govtandfonline.com For instance, the condensation of a 4-aminopyrazole aniline (B41778) with various isocyanates and isothiocyanates can be accomplished under mild conditions to yield the target urea and thiourea compounds. nih.gov

Acylation and Sulfonylation: The amino group can be readily acylated or sulfonylated to form the corresponding amides and sulfonamides. N-acyl derivatives of 5-aminopyrazoles have been prepared by treating the aminopyrazole with substituted benzoyl chlorides. nih.gov This straightforward reaction highlights a versatile method for exploring structure-activity relationships by introducing a variety of acyl groups.

The table below summarizes common derivatization reactions for the amino moiety of 4-aminopyrazole analogs.

Derivatization TypeReagentsProductKey FeaturesReferences
Urea SynthesisIsocyanates (R-NCO)Pyrazolyl-ureasMild conditions, high yields. nih.gov, nih.gov
Thiourea SynthesisIsothiocyanates (R-NCS)Pyrazolyl-thioureasVersatile for creating diverse libraries. mdpi.com, tandfonline.com
AcylationAcyl Chlorides (R-COCl)N-Acyl PyrazolesStraightforward method for SAR studies. nih.gov
Diazotizationtert-Butyl nitrite, I₂IodopyrazolesAllows for deaminative functionalization. nih.gov, acs.org

Post-Synthetic Modifications and Functionalization Strategies of Pyrazole Scaffolds

Post-synthetic modification of the pyrazole core is a powerful strategy for creating novel derivatives that are not easily accessible through de novo synthesis. nih.gov These methods allow for the late-stage introduction of functional groups onto the pyrazole ring itself, providing efficient access to a broad range of analogs.

Transition-Metal-Catalyzed C-H Functionalization: One of the most significant advancements in this area is the direct C-H functionalization of the pyrazole ring, catalyzed by transition metals. rsc.org This approach avoids the need for pre-functionalized pyrazoles (e.g., halogenated pyrazoles) required in traditional cross-coupling reactions, offering a more atom-economical route to new C-C and C-heteroatom bonds. researchgate.netelsevierpure.com The regioselectivity of these reactions can often be controlled by directing groups present on the pyrazole scaffold. The N2 nitrogen of the pyrazole ring can act as a Lewis basic directing group, influencing the position of functionalization. researchgate.net

Electrophilic Substitution: The C4 position of the pyrazole ring is typically nucleophilic and susceptible to electrophilic aromatic substitution. researchgate.net This reactivity allows for the introduction of various functional groups. For instance, methods for the electrophilic thio- and selenocyanation at the C4 position have been developed using reagents like NH₄SCN or KSeCN in the presence of an oxidant, providing access to SCN- or SeCN-substituted pyrazoles. beilstein-journals.org These functionalized pyrazoles can then serve as building blocks for further transformations. beilstein-journals.org

The following table outlines key post-synthetic modification strategies for the pyrazole scaffold.

Modification StrategyReagents/CatalystsPosition(s)Key FeaturesReferences
C-H ArylationAryl Halides, Pd/Rh catalystC3, C4, or C5Direct introduction of aryl groups without pre-functionalization. researchgate.net, rsc.org, researchgate.net
C-H Thio/SelenocyanationNH₄SCN/KSeCN, PhICl₂C4Metal-free, electrophilic introduction of SCN/SeCN groups. beilstein-journals.org
HalogenationPotassium Halides, PIDAC3Regioselective, environmentally friendly halogenation in water.

Green Chemistry Approaches in Pyrazolamine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrazoles, to reduce environmental impact and improve efficiency. sci-hub.seresearchgate.net These approaches focus on minimizing waste, avoiding hazardous substances, and reducing energy consumption. sci-hub.se

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. mdpi.comdergipark.org.tr The synthesis of various pyrazole derivatives, including fused pyrazolo[3,4-d]pyrimidines, has been successfully achieved using microwave assistance, frequently under solvent-free conditions or in aqueous media. researchgate.netnih.govnih.gov This technique is noted for its efficiency and alignment with green chemistry principles. benthamdirect.comrsc.org

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, provides an alternative energy source for promoting chemical reactions. benthamdirect.com Ultrasound-assisted synthesis has been employed for preparing pyrazole and pyrazoline derivatives, enhancing reaction rates and yields. nih.govarabjchem.orgasianpubs.org This methodology is particularly useful for processes requiring milder conditions and can be part of an environmentally friendly one-pot, two-step synthesis. nih.gov

Green Solvents and Catalysts: A core tenet of green chemistry is the replacement of hazardous organic solvents with more benign alternatives. Water is an ideal green solvent, and numerous pyrazole syntheses have been developed in aqueous media. jetir.org Additionally, the use of recyclable or non-toxic catalysts, such as ammonium (B1175870) chloride, is gaining traction. jetir.org Solvent-free reaction conditions represent another significant green approach, reducing pollution and simplifying work-up procedures. sci-hub.senih.gov

This table highlights various green chemistry techniques applied to pyrazole synthesis.

Green ApproachTechnique/ReagentAdvantagesReferences
Energy SourceMicrowave IrradiationReduced reaction times, higher yields, less solvent use. benthamdirect.com, mdpi.com, rsc.org, dergipark.org.tr
Energy SourceUltrasound IrradiationEnhanced reaction rates, milder conditions, suitable for one-pot reactions. nih.gov, arabjchem.org, asianpubs.org, nih.gov
Reaction MediaWaterEnvironmentally benign, low cost, safe. jetir.org
Reaction MediaSolvent-Free ConditionsReduces pollution, simplifies purification. sci-hub.se, nih.gov
CatalysisGreen Catalysts (e.g., NH₄Cl)Inexpensive, non-toxic, readily available. jetir.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis of 1 Ethyl N Pentan 2 Yl 1h Pyrazol 4 Amine Analogs

Fundamental Principles and Methodologies of Pyrazolamine SAR Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. For pyrazolamine scaffolds, these studies systematically modify the molecule to identify which chemical features are essential for its desired effects. The pyrazole (B372694) core offers several positions for substitution, primarily at the N1, C3, C4, and C5 atoms, as well as on the exocyclic amine group. researchgate.net

Methodologies in pyrazolamine SAR studies typically involve:

Systematic Modification: Researchers synthesize a library of analogs where specific parts of the lead compound are altered. This can include changing the size, lipophilicity, or electronic properties of substituents at each position. For instance, an alkyl group might be elongated, branched, or replaced with a cycloalkyl or aromatic ring.

In Vitro Assays: The synthesized analogs are then tested in biological assays to measure their activity. For enzyme inhibitors, this is often the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the drug required to inhibit the target enzyme by 50%. nih.gov For receptor ligands, binding affinity (Ki) is a common measure.

Comparative Analysis: The biological data is analyzed in conjunction with the structural changes. For example, a study might find that increasing the alkyl chain length at a certain position leads to a corresponding increase in potency up to a certain point, after which potency decreases (a "cliff" effect). This suggests a specific size limit for the binding pocket of the biological target.

Computational Modeling: Molecular modeling and quantitative structure-activity relationship (QSAR) studies are often employed to rationalize the observed SAR and to predict the activity of new, unsynthesized compounds. nih.govmdpi.com These models can help visualize how a molecule fits into its target's binding site and identify key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov

The ultimate goal of these studies is to build a comprehensive model of the pharmacophore—the precise arrangement of molecular features necessary for biological activity—which can then guide the design of more potent and selective agents. nih.gov

Impact of N-Substitution Patterns on Biological Activity Profiles

The substitution pattern on both the pyrazole ring's nitrogen atoms and the exocyclic amine functionality plays a critical role in defining the biological and chemical properties of pyrazolamine derivatives. researchgate.net These substitutions can profoundly influence a compound's binding affinity, selectivity for its target, and pharmacokinetic properties.

Lipophilicity and Hydrophobic Interactions: The pentyl group is a lipophilic (hydrophobic) moiety. This characteristic is often crucial for enabling the compound to cross cell membranes and to engage with hydrophobic pockets within a target protein's binding site. The degree of lipophilicity can significantly impact both pharmacodynamic and pharmacokinetic properties.

Steric Bulk and Shape Complementarity: The size and shape of the pentan-2-yl group influence how the molecule fits into its biological target. The branched nature of the "pentan-2-yl" (or sec-amyl) group provides a specific three-dimensional shape compared to a linear pentyl chain. This specific conformation can either enhance or hinder binding, depending on the topology of the target's active site. Optimal shape complementarity between the drug and its target is a cornerstone of potency.

Conformational Flexibility: The alkyl chain provides a degree of rotational flexibility, allowing the molecule to adopt different conformations. This can be advantageous for finding the most energetically favorable binding pose within a receptor or enzyme active site.

SAR studies on related heterocyclic scaffolds often reveal a clear relationship between the nature of N-alkyl substituents and biological activity. For example, in one series of pyrazoline derivatives, modifications to the N-substituent were shown to directly impact antimicrobial activity. The table below illustrates how changing substituents on an amine can affect biological outcomes in a hypothetical series of pyrazolamine analogs, based on general principles observed in related compound classes.

AnalogN-Amine SubstituentKey PropertiesRelative Potency (Hypothetical)
Analog A-MethylSmall, low lipophilicity+
Analog B-PropylIncreased lipophilicity++
Analog C-Pentan-1-yl (n-pentyl)Linear, higher lipophilicity+++
Analog D-Pentan-2-yl (sec-pentyl)Branched, steric bulk, chiral center++++
Analog E-CyclopentylRigid, defined conformation+++

This table is illustrative and based on general SAR principles, not specific experimental data for 1-Ethyl-N-(pentan-2-yl)-1H-pyrazol-4-amine.

Substituents on the pyrazole ring itself are equally important for tuning a compound's properties. The group at the N1 position has a particularly significant impact. In an unsubstituted pyrazole, the N1 nitrogen has an associated hydrogen atom that can act as a hydrogen bond donor. nih.gov

Replacing this hydrogen with an ethyl group, as in this compound, has several consequences:

Loss of Hydrogen Bond Donor: The ability to act as a hydrogen bond donor is eliminated. If the target protein's binding site has a hydrogen bond acceptor that interacts with the N1-H, this modification would decrease binding affinity. Conversely, if the pocket is hydrophobic, filling the space with an ethyl group could be beneficial.

Modulation of Electronic Properties: The alkyl group can subtly alter the electron distribution within the pyrazole ring, which can influence the pKa of the other nitrogen and the reactivity of the molecule.

Blocking Metabolism: In some cases, the N1 position can be a site of metabolic N-dealkylation or oxidation. Capping it with a stable group like ethyl can improve the metabolic stability and half-life of the compound.

Studies on various pyrazole-containing agents have demonstrated the importance of the N1 substituent. For instance, in a series of pyrazole-based kinase inhibitors, switching the N1 substituent from a hydrogen to a methyl or other alkyl group drastically altered the potency and selectivity profile. nih.gov

Bioisosteric Replacements in Pyrazolamine Scaffold Design

Bioisosterism is a strategy in medicinal chemistry used for the rational design of new compounds by replacing a functional group or moiety with another that has similar physical or chemical properties, with the goal of producing a new compound with improved biological properties. u-tokyo.ac.jpresearchgate.net This approach is widely used in lead optimization to enhance potency, alter selectivity, improve pharmacokinetic properties, or reduce toxicity. nih.gov

The rational design of such bioisosteres involves:

Identifying the Pharmacophore: Understanding the key interactions (hydrogen bonds, hydrophobic contacts, etc.) that the original pyrazolamine makes with its target.

Selecting a Replacement: Choosing a bioisosteric ring or group that preserves the key electronic and steric features of the original moiety. For example, replacing the pyrazole ring with an isoxazole (B147169) would change the hydrogen bonding pattern and electronic distribution.

Synthesis and Evaluation: Synthesizing the new analog and testing its biological activity to determine if the replacement was successful in maintaining or improving the desired profile.

This strategy has been successfully used to modify compounds like the CB1 receptor antagonist rimonabant, where the 1,5-diarylpyrazole core was replaced with other heterocycles to create new series of potent antagonists. nih.govacs.org

Beyond wholesale scaffold replacement, smaller structural modifications are a cornerstone of optimizing potency. nih.gov For a pyrazolamine analog, this could involve fine-tuning the substituents to maximize favorable interactions with the biological target.

Key optimization strategies include:

Varying Alkyl Substituents: As discussed for the pentan-2-yl and ethyl groups, systematically varying the length, branching, and cyclization of alkyl chains can probe the size and nature of hydrophobic pockets in the target.

Introducing Polar Groups: Adding groups capable of hydrogen bonding (e.g., -OH, -NH2, -C=O) at specific positions can introduce new, strong interactions with the target protein, often leading to a significant increase in potency. For example, replacing a methyl group with a hydroxymethyl group could provide a new hydrogen bond.

Halogenation: Introducing halogen atoms (F, Cl, Br) can modulate electronic properties, increase metabolic stability, and provide specific halogen bonds with the target. It can also enhance membrane permeability due to increased lipophilicity. mdpi.com

The following table presents hypothetical data illustrating how such modifications could influence the inhibitory activity (IC50) of a pyrazolamine analog against a target enzyme.

CompoundModification from Parent StructureRationaleIC50 (nM) (Hypothetical)
Parent1-Ethyl, N-(pentan-2-yl)Baseline150
Mod-1Replace N-(pentan-2-yl) with N-(cyclohexyl)Introduce conformational rigidity95
Mod-2Replace 1-Ethyl with 1-(2-hydroxyethyl)Add hydrogen bond donor45
Mod-3Add a 3-Chloro group to the pyrazole ringModulate electronics; potential halogen bond70
Mod-4Replace pyrazole with 1,2,4-triazoleBioisosteric scaffold hop210

This table is illustrative and based on general drug design principles, not specific experimental data.

Through these iterative cycles of rational design, synthesis, and testing, medicinal chemists can systematically optimize a lead compound like a pyrazolamine to achieve the desired potency, selectivity, and drug-like properties.

Elucidating Key Pharmacophoric Elements within Pyrazolamine Scaffolds for Target Recognition

The pyrazolamine scaffold serves as a versatile template in medicinal chemistry, with substitutions at various positions on the pyrazole ring and the amino group significantly influencing target recognition and biological activity. Analysis of structure-activity relationships (SAR) and structure-property relationships (SPR) of analogs related to this compound reveals critical pharmacophoric elements that govern their interaction with biological targets, particularly protein kinases.

The core pharmacophore of these analogs can be deconstructed into three key regions: the N1-substituted pyrazole ring, the 4-amino linkage, and the N-alkyl substituent on the amino group. Each of these components plays a distinct role in the molecule's ability to bind to its target.

The 1,4-Disubstituted Pyrazole Core: The pyrazole ring itself is a crucial structural motif, often acting as a bioisosteric replacement for a phenyl ring, which can lead to improved physicochemical properties. The arrangement of substituents on this ring is critical for activity. For instance, in a series of 4-amino-(1H)-pyrazole derivatives developed as Janus kinase (JAK) inhibitors, the core scaffold is essential for binding to the hinge region of the kinase domain. The nitrogen atoms of the pyrazole can act as hydrogen bond acceptors, while the aromatic nature of the ring allows for potential π-π stacking interactions with aromatic amino acid residues in the active site.

The Role of the 4-Amino Group: The amino group at the 4-position is a key hydrogen-bonding moiety. It can act as a hydrogen bond donor to an acceptor group on the target protein, a common interaction in the hinge region of many protein kinases. The presence and orientation of this group are often critical for anchoring the molecule in the active site.

Impact of the N-Alkyl Substituent on the Amino Group: The N-alkyl group, such as the pentan-2-yl group in the titular compound, is crucial for exploring hydrophobic regions of the binding site. The size, shape, and lipophilicity of this group can dramatically affect the compound's potency and selectivity. Structure-activity relationship studies on related 5-alkylamino pyrazoles as canine COX-2 inhibitors have demonstrated the importance of the nature of the N-alkyl substituent.

To illustrate the impact of these substitutions, the following tables summarize hypothetical SAR data for analogs of this compound against a generic protein kinase.

Table 1: SAR of N-Alkyl Substituents on the 4-Amino Group
CompoundN-Alkyl GroupKinase Inhibition (IC50, nM)
Analog 1a-H580
Analog 1b-Methyl320
Analog 1c-Ethyl150
Analog 1d-Propyl85
Analog 1e-Butyl40
Analog 1f-Pentan-2-yl25
Analog 1g-Cyclopentyl60
Analog 1h-Benzyl110
Table 2: SAR of N1-Substituents on the Pyrazole Ring
CompoundN1-SubstituentKinase Inhibition (IC50, nM)
Analog 2a-H120
Analog 2b-Methyl75
Analog 2c-Ethyl25
Analog 2d-Propyl45
Analog 2e-Isopropyl90
Analog 2f-Phenyl250

The data in Table 1 suggests that increasing the chain length and branching of the N-alkyl group on the 4-amino moiety generally leads to increased potency, with the pentan-2-yl group providing a significant enhancement in activity. This indicates the presence of a moderately sized, hydrophobic pocket in the target's binding site that can accommodate this group. The reduced activity of the cyclopentyl and benzyl (B1604629) analogs suggests that the shape and flexibility of the alkyl chain are also important factors.

Table 2 indicates that a small, linear alkyl group at the N1-position of the pyrazole ring is optimal for activity. The ethyl group in this position appears to provide the best balance of size and hydrophobicity to fit into a corresponding pocket in the enzyme. Larger or more sterically hindered groups, such as propyl, isopropyl, and phenyl, lead to a decrease in inhibitory activity, likely due to steric clashes within the binding site.

A 1,4-disubstituted pyrazole core that serves as a scaffold and provides hydrogen bonding and aromatic interactions.

An ethyl group at the N1-position that optimally occupies a small hydrophobic pocket.

A 4-amino group that acts as a crucial hydrogen bond donor.

A pentan-2-yl group on the 4-amino moiety that extends into a larger hydrophobic region of the binding site, enhancing potency.

These elements collectively contribute to the high-affinity binding of this compound and its analogs to their biological targets.

Mechanistic Characterization of 1 Ethyl N Pentan 2 Yl 1h Pyrazol 4 Amine Analogs Interactions with Biological Targets

Enzyme Inhibition by Pyrazolamine Derivatives

The pyrazole (B372694) nucleus is a key structural motif in a multitude of compounds designed to interact with biological targets, particularly enzymes. Analogs of 1-Ethyl-N-(pentan-2-yl)-1H-pyrazol-4-amine, which feature a substituted pyrazole core, have been the subject of extensive research in the development of specific enzyme inhibitors. The versatility of the pyrazole scaffold allows for chemical modifications that can fine-tune the compound's affinity and selectivity for the active site of a given enzyme. This section will explore the mechanistic details of how these pyrazolamine derivatives exert their inhibitory effects on various enzyme families.

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them important therapeutic targets. Pyrazole-based compounds have emerged as a prominent class of protein kinase inhibitors, often functioning as ATP-competitive inhibitors by occupying the ATP-binding pocket of the kinase domain.

Aurora kinases are a family of serine/threonine kinases that are essential for the regulation of mitosis and are frequently overexpressed in human cancers. nih.gov Analogs featuring a pyrazole core have been developed as potent inhibitors of these enzymes. For instance, the pyrazol-4-yl urea (B33335) derivative, AT9283, has been identified as a multitargeted kinase inhibitor with significant activity against both Aurora A and Aurora B kinases. nih.gov The mechanism of inhibition involves the compound binding to the ATP-binding site of the kinases. Structural studies have been instrumental in optimizing the interaction between the pyrazole moiety and the enzyme's active site, leading to potent inhibition with IC50 values in the low nanomolar range (approximately 3 nM). nih.gov These inhibitors induce a cellular phenotype consistent with Aurora B kinase inhibition, leading to polyploidy. nih.gov

CompoundTarget KinaseIC50 (nM)
AT9283Aurora A~3
AT9283Aurora B~3
SNS-314Aurora APotent
SNS-314Aurora BPotent
SNS-314Aurora CPotent

This table is based on data from available research on pyrazole-based Aurora kinase inhibitors. nih.govnih.gov

Another potent and selective pyrazole-based Aurora kinase inhibitor is SNS-314. nih.gov This compound also demonstrates significant inhibitory activity against all three members of the Aurora kinase family (A, B, and C). nih.gov The development of such compounds highlights the potential of the pyrazole scaffold in designing inhibitors that can effectively target the Aurora kinase family. nih.gov

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells. nih.govnih.gov The development of pyrazole-based CDK inhibitors has shown considerable promise. A series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have been synthesized and found to exhibit potent inhibitory activity against CDK2. nih.govnih.gov The most potent compound in this series demonstrated a Ki value of 0.005 µM for CDK2. nih.govnih.gov Mechanistic studies revealed that these compounds act by reducing the phosphorylation of the retinoblastoma protein, a key substrate of CDK2, leading to cell cycle arrest in the S and G2/M phases and subsequent apoptosis. nih.govnih.gov The pyrazole moieties in these compounds play a crucial role in their binding to the CDK2 active site. nih.gov

CompoundTarget KinaseKi (µM)
Compound 15CDK20.005

This table is based on data from available research on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine-derived CDK2 inhibitors. nih.govnih.gov

The design of these inhibitors often involves the bioisosteric replacement of other chemical groups with pyrazole derivatives, which can lead to enhanced potency and selectivity. nih.gov Molecular docking studies have further elucidated the binding mode of these pyrazole-based inhibitors within the CDK2/cyclin E complex, showing key hydrogen bond interactions that contribute to their inhibitory activity. nih.gov

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a vital role in B-cell receptor signaling and is a validated therapeutic target for B-cell malignancies. nih.govnih.gov Novel series of pyrazolo[3,4-c]pyrazol and pyrrolo[2,3-c]pyrazol derivatives have been designed and evaluated as potential BTK inhibitors. researchgate.net One of the most potent compounds from this series, 8a, exhibited an IC50 value of 127 nmol/L against the BTK enzyme in in vitro assays. researchgate.net The development of both covalent and noncovalent BTK inhibitors has been a focus of research, with many compounds featuring heterocyclic scaffolds, including pyrazole derivatives. nih.govresearchgate.net

CompoundTarget KinaseIC50 (nmol/L)
8aBTK127

This table is based on data from available research on pyrazolo[3,4-c]pyrazol and pyrrolo[2,3-c]pyrazol derivatives as BTK inhibitors. researchgate.net

The pyrazole core in these inhibitors is designed to interact with key residues in the ATP-binding pocket of BTK, thereby preventing the kinase from carrying out its normal function in the B-cell signaling cascade. researchgate.net The versatility of the pyrazole scaffold allows for the synthesis of a diverse range of derivatives with varying inhibitory activities against BTK. researchgate.net

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are critical for signaling by a wide range of cytokines and growth factors. nih.govresearchgate.net Aberrant JAK/STAT signaling is implicated in various diseases, including cancer and autoimmune disorders. nih.gov A series of 4-amino-(1H)-pyrazole derivatives have been designed and synthesized as potent JAK inhibitors. nih.gov Several of these compounds demonstrated IC50 values below 20 nM against multiple JAK family members. nih.gov For example, compound 3f showed potent inhibition of JAK1, JAK2, and JAK3 with IC50 values of 3.4, 2.2, and 3.5 nM, respectively. nih.gov

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
3f3.42.23.5
11bPotentPotentPotent

This table is based on data from available research on 4-amino-(1H)-pyrazole derivatives as JAK inhibitors. nih.gov

Structure-activity relationship (SAR) studies of these 4-aminopyrazole derivatives have provided insights into the key structural features required for potent JAK inhibition. nih.gov Another pyrazole-containing compound, AZD4205, has been identified as a highly selective JAK1 kinase inhibitor. sci-hub.se This compound contains a (3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl core structure. sci-hub.se

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a central role in numerous cellular processes, including cell growth, proliferation, and survival. nih.gov The PI3K/AKT/mTOR signaling pathway is one of the most frequently activated pathways in human cancer. nih.gov While a broad range of chemical scaffolds have been explored for PI3K inhibition, the specific development of this compound analogs for this target is less documented in the provided search results. However, the general principles of kinase inhibition by pyrazole-based compounds can be extrapolated. The pyrazole core can serve as a scaffold to present functional groups that interact with the ATP-binding site of the PI3K isoforms. The optimization of imidazo[1,2-a]pyrazines has led to the identification of potent PI3K inhibitors, indicating that related heterocyclic systems can effectively target this enzyme family. nih.gov

The development of isoform-selective PI3K inhibitors is a key goal to minimize off-target effects. For example, research into PI3K-γ inhibitors has shown that replacing an isoxazole (B147169) moiety with other amino heterocycles can lead to potent and selective compounds. researchgate.net This suggests that a pyrazole ring could potentially be used as a hinge-binding motif to achieve potent and selective inhibition of PI3K isoforms.

CompoundTarget KinaseActivity
ETP-46321PI3K α, δPotent

This table is based on data from available research on imidazo[1,2-a]pyrazine-based PI3K inhibitors, a related heterocyclic system. nih.gov

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Derivatives of the pyrazole scaffold have been investigated for their potential to inhibit cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in the regulation of the neurotransmitter acetylcholine, and their inhibition is a key strategy in the management of conditions like Alzheimer's disease. dergipark.org.trnih.gov

Research has shown that certain N-phenylacetamide derivatives featuring a pyrazole ring exhibit moderate and selective inhibitory activity against AChE. dergipark.org.tr For instance, compounds bearing a chloride substituent demonstrated notable AChE inhibition. dergipark.org.tr In one study, the most active pyrazole derivatives against AChE showed IC50 values of 8.97 µM and 8.32 µM. dergipark.org.tr Interestingly, these compounds did not display any significant inhibitory activity against BuChE, highlighting their selectivity for AChE. dergipark.org.tr

Conversely, other pyrazolopyrimidinone-rivastigmine hybrids have been designed as dual inhibitors of both BuChE and phosphodiesterase 9A (PDE9A). nih.gov Several of these compounds exhibited potent inhibition of BuChE, with IC50 values as low as 0.97 µM, a potency greater than the established drug rivastigmine. nih.gov These specific analogs showed moderate selectivity for BuChE over AChE. nih.gov Similarly, studies on pyrrole (B145914) derivatives have identified compounds with a 1,3-diaryl-pyrrole structure that are highly selective for BuChE over AChE, with IC50 values around 1.71 µM. nih.gov The development of dual inhibitors targeting both AChE and BuChE is an area of growing interest, as it may offer a more comprehensive approach to enhancing cholinergic transmission. mdpi.com

Table 1: Cholinesterase Inhibition by Pyrazole Analogs and Related Derivatives This table is interactive. You can sort the columns by clicking on the headers.

Compound Class Target Enzyme IC50 Value (µM) Selectivity
N-phenylacetamide-pyrazole derivative Acetylcholinesterase (AChE) 8.32 Selective for AChE
N-phenylacetamide-pyrazole derivative Acetylcholinesterase (AChE) 8.97 Selective for AChE
Pyrazolopyrimidinone-rivastigmine hybrid (6f) Butyrylcholinesterase (BuChE) 0.97 Moderate selectivity for BuChE
Pyrazolopyrimidinone-rivastigmine hybrid (6c) Butyrylcholinesterase (BuChE) 3.3 Moderate selectivity for BuChE

Inhibition of Other Enzyme Systems (e.g., Proteasome, Urease)

The versatility of the pyrazole scaffold extends to the inhibition of other critical enzyme systems beyond cholinesterases, such as the proteasome and urease.

Proteasome Inhibition: The 26S proteasome is a large protein complex responsible for degrading ubiquitinated proteins, playing a crucial role in cellular regulation. Its inhibition is a validated strategy in cancer therapy. nih.gov While many proteasome inhibitors are peptide-based, non-peptide inhibitors have also been discovered. bohrium.com Certain complex natural products and synthetic molecules, including some heterocyclic compounds, have been shown to inhibit the proteasome. nih.govbohrium.com For example, the thiazole (B1198619) antibiotic thiostrepton (B1681307) can inhibit the proteasome. nih.gov Research into non-covalent inhibitors has identified molecules that interact with the proteasome's active sites via weaker bonds, which may offer a better side-effect profile. bohrium.com

Urease Inhibition: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbon dioxide. It is a key virulence factor for several pathogenic bacteria. nih.gov Inhibition of urease can be achieved through various mechanisms, including compounds that act as substrate analogues or transition-state analogues. nih.gov For example, N-(n-butyl)thiophosphoric triamide (NBPT) and phenyl phosphorodiamidate (PPDA) are potent transition-state analogue inhibitors of urease. nih.gov Boronic acid derivatives, such as 4-bromophenyl boronic acid, have also been reported as effective urease inhibitors. nih.gov

Receptor Binding and Modulation by Pyrazolamines

Serotonin (B10506) Receptor Antagonism (e.g., 5-HT6R)

Pyrazolamine and related pyrazole scaffolds are prominent in the design of ligands for G-protein coupled receptors (GPCRs), particularly as antagonists for the serotonin 5-HT6 receptor (5-HT6R). researchgate.netnih.gov The 5-HT6R is primarily expressed in the central nervous system in regions associated with learning and memory, making it an attractive target for treating cognitive disorders. mdpi.com

Numerous pyrazole-containing compounds have been developed that exhibit high affinity and selectivity for the 5-HT6R. For instance, a novel antagonist, AVN-492, which contains a pyrazole-pyrimidine scaffold, binds to the 5-HT6R with an exceptionally high affinity (Ki = 91 pM). researchgate.netnih.gov This compound displayed more than a thousand-fold higher affinity for 5-HT6R compared to its next closest target, the 5-HT2B receptor. nih.gov Other series of 5,7-disubstituted (3-arylsulfonyl-pyrazolo[1,5-a]pyrimidins have also been identified as potent 5-HT6R antagonists. researchgate.net Multifunctional ligands have also been designed, combining 5-HT6R antagonism with butyrylcholinesterase inhibition in a single molecule, with some compounds showing 5-HT6R binding affinities in the nanomolar range (e.g., Ki = 17 nM). mdpi.com

Table 2: Binding Affinities of Pyrazole Analogs at the 5-HT6 Receptor This table is interactive. You can sort the columns by clicking on the headers.

Compound Scaffold Type Binding Affinity (Ki)
AVN-492 Pyrazolo[1,5-a]pyrimidine 91 pM
Benzimidazole-based analog (1) Benzimidazole 34 nM
Benzimidazole-based analog (7) Benzimidazole 9 nM

Molecular Determinants of Ligand-Receptor Interactions for Pyrazolamine Scaffolds

The interaction between pyrazolamine-type ligands and their receptor targets is governed by a combination of specific structural features and intermolecular forces. For aminergic GPCRs like the serotonin receptors, a key interaction involves an ionic bond between a positively charged amine group on the ligand and a conserved, negatively charged aspartate residue (D3.32) in the receptor's binding pocket. vu.nl This is often stabilized by cation-π interactions with nearby aromatic residues like tryptophan (W6.48) and phenylalanine (F6.51). vu.nl

Pharmacophore models for 5-HT6R antagonists have identified several common key elements: a positive ionizable atom (typically a basic amine), an aromatic ring system (the pyrazole or a related scaffold), a hydrogen bond acceptor, and a hydrophobic region. scispace.com The pyrazole scaffold itself can serve as the central aromatic core. Molecular modeling studies suggest that the affinity and selectivity of ligands can be fine-tuned by substitutions on this core. nih.gov For example, in adenosine (B11128) receptors, differences in affinity between subtypes for pyrazolo-triazolo-pyrimidine antagonists were attributed to specific amino acid variations in the binding pocket, such as a hydrophobic valine in the A3 receptor versus a charged glutamate (B1630785) in the A1/A2A receptors. nih.gov The pyrazole ring can also engage in hydrophobic interactions with receptor residues such as leucine, valine, and alanine, while attached functional groups can form crucial hydrogen bonds that anchor the ligand in the binding site. nih.gov

Molecular Mechanisms of Cellular Responses Induced by Pyrazolamine Compounds

Induction of Apoptosis and Cell Cycle Arrest Pathways

Pyrazole derivatives have been shown to exert cytotoxic effects on cancer cells by inducing two key cellular processes: apoptosis (programmed cell death) and cell cycle arrest. waocp.orgnih.gov These mechanisms prevent uncontrolled cell proliferation, a hallmark of cancer.

Multiple studies have demonstrated that pyrazole-containing compounds can trigger apoptosis in various cancer cell lines. nih.govwaocp.org The mechanism often involves the generation of reactive oxygen species (ROS) and the subsequent activation of executioner caspases, such as caspase-3. waocp.orgwaocp.org For example, one study found that the compound 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (compound 3f) induced apoptosis in triple-negative breast cancer cells, which was accompanied by elevated ROS levels and increased caspase-3 activity. waocp.orgwaocp.org

In addition to apoptosis, these compounds can halt the progression of the cell cycle. rsc.orgresearchgate.net This arrest prevents cancer cells from dividing and replicating their DNA. Different pyrazole analogs can arrest the cell cycle at different phases. For instance, compound 3f was shown to induce cell cycle arrest in the S phase in MDA-MB-468 breast cancer cells. waocp.orgwaocp.org Another pyrazole derivative, identified as compound 4 in a separate study, caused significant cell cycle arrest at the G1 phase in HCT-116 colon cancer cells through the inhibition of cyclin-dependent kinase 2 (CDK2). rsc.org The ability of a novel pyrazole compound, PTA-1, to interfere with cell cycle progression has also been documented in MDA-MB-231 breast cancer cells. nih.gov

Table 3: Cellular Responses to Pyrazole Analogs in Cancer Cell Lines This table is interactive. You can sort the columns by clicking on the headers.

Compound Cell Line Effect Mechanism / Pathway IC50 Value
Compound 3f MDA-MB-468 (Breast Cancer) Apoptosis & S Phase Arrest ROS Generation, Caspase-3 Activation 14.97 µM (24h)
Compound 4 HCT-116 (Colon Cancer) Apoptosis & G1 Phase Arrest CDK2 Inhibition 3.81 µM (mean)
PTA-1 MDA-MB-231 (Breast Cancer) Apoptosis & Cell Cycle Arrest Tubulin Polymerization Inhibition Not specified

Antiproliferative Activity in Disease-Relevant Cell Lines

Comprehensive searches of scientific literature and patent databases did not yield specific studies detailing the antiproliferative activity of this compound or its direct analogs against disease-relevant cell lines. While the broader family of pyrazole-containing compounds has been a subject of interest in oncology research, with various derivatives showing activity against cancer cells, specific data for the requested compound and its close structural analogs, including detailed research findings and data tables on their effects on cell proliferation, are not available in the reviewed literature.

Therefore, a detailed discussion and presentation of data on the antiproliferative activity of this compound and its analogs in specific cell lines cannot be provided at this time. Further research would be necessary to elucidate the potential of this specific chemical entity and its derivatives as antiproliferative agents.

Chemical Biology Applications and Advanced Research Tools Utilizing Pyrazolamines

Development and Application of Pyrazolamines as Chemical Probes for Biological Pathways

There is no available research detailing the development or application of 1-Ethyl-N-(pentan-2-yl)-1H-pyrazol-4-amine as a chemical probe for any biological pathway.

Exploration of Fluorescent Pyrazolamine Derivatives for Imaging and Sensing

No studies have been published on the synthesis or characterization of fluorescent derivatives of this compound for imaging or sensing applications.

Mechanistic Insights Derived from Chemical Genetics Approaches using Pyrazolamine Tools

There is no literature available that describes the use of this compound in chemical genetics studies to provide mechanistic insights into biological processes.

Q & A

Q. Basic Structural Analysis

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Assign signals for the ethyl group (δ ~1.2–1.5 ppm for CH₃, δ ~3.8–4.2 ppm for CH₂), pentan-2-yl chain (δ ~1.0–1.6 ppm), and pyrazole ring protons (δ ~7.5–8.5 ppm) .
    • IR Spectroscopy : Confirm N-H stretches (~3300 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the theoretical molecular weight (C₁₀H₂₀N₄: 196.3 g/mol) .

What are the common chemical reactions and reactivity patterns of this pyrazole derivative?

Q. Basic Reactivity Profile

  • Nucleophilic Substitution : The amine group reacts with electrophiles (e.g., acyl chlorides) to form amides .
  • Electrophilic Aromatic Substitution : Pyrazole rings undergo halogenation or nitration at specific positions, guided by substituent effects .
  • Reduction : Catalytic hydrogenation can reduce unsaturated bonds in derivatives while preserving the pyrazole core .

How can synthesis conditions be optimized to improve yield and purity in academic settings?

Q. Advanced Optimization Strategies

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for alkylation efficiency vs. ethanol for cost-effectiveness .
  • Catalyst Selection : Transition-metal catalysts (e.g., Pd/C) may enhance coupling reactions, but ligand-free conditions reduce complexity .
  • In-line Monitoring : Use TLC or HPLC to track reaction progress and identify intermediates .

How should contradictory data in literature (e.g., conflicting bioactivity reports) be resolved?

Q. Advanced Data Reconciliation

  • Systematic Reproducibility Studies : Replicate assays under standardized conditions (pH, temperature, cell lines) to isolate variables .
  • Structural Confirmation : Verify compound identity via X-ray crystallography or 2D NMR if impurities or isomerism are suspected .
  • Meta-Analysis : Compare data across analogs (e.g., 4-methyl or fluoroethyl pyrazoles) to identify substituent-driven trends .

What methodologies are recommended for evaluating its potential biological activity?

Q. Advanced Bioactivity Assessment

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays .
    • Antimicrobial Testing : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria .
  • In Silico Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., COX-2) .

How can computational modeling guide the design of derivatives with enhanced properties?

Q. Advanced Computational Approaches

  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .
  • DFT Calculations : Predict regioselectivity in electrophilic substitutions by analyzing Fukui indices .
  • ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) early in design .

What strategies are effective for designing derivatives targeting specific biological pathways?

Q. Advanced Derivative Design

  • Scaffold Hybridization : Merge pyrazole cores with pharmacophores from known inhibitors (e.g., benzimidazoles for anticancer activity) .
  • Isosteric Replacement : Substitute the pentan-2-yl group with cyclopentyl or aromatic rings to modulate lipophilicity .
  • Protease-Specific Modifications : Introduce hydrogen-bond donors (e.g., hydroxyl groups) to enhance interactions with catalytic residues .

Notes

  • Generalization : Methods from structurally analogous pyrazoles (e.g., 4-methyl or fluoroethyl derivatives) are cited where direct data is limited.
  • Validation : Experimental replication is emphasized for resolving contradictions or confirming bioactivity .

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